alpha-Chlorocinnamaldehyde

説明

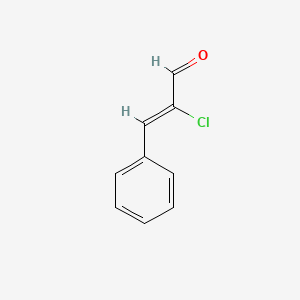

alpha-Chlorocinnamaldehyde (α-Chlorocinnamaldehyde) is an organochlorine derivative of cinnamaldehyde, characterized by the substitution of a chlorine atom at the alpha-carbon position of the aldehyde group. Its molecular formula is C₉H₇ClO, with a molecular weight of 166.61 g/mol . The compound has the IUPAC name (Z)-2-chloro-3-phenylprop-2-enal and is identified by CAS number 18365-42-9 .

The chlorine substituent at the alpha position enhances the electrophilicity of the beta-carbon, making the compound highly reactive toward nucleophiles . This property underpins its applications in organic synthesis, corrosion inhibition , and as a mutagenicity model .

特性

IUPAC Name |

(Z)-2-chloro-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARRRAKOHPKFBW-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=O)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031058 | |

| Record name | alpha-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18365-42-9, 33603-89-3 | |

| Record name | Cinnamaldehyde, alpha-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde, alpha-chloro-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chlorocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Halogenation Using Molecular Chlorine

The most straightforward method involves electrophilic aromatic substitution of cinnamaldehyde using chlorine gas (Cl₂) in acetic acid at 0–5°C. This approach achieves α-selectivity through steric and electronic effects, with the aldehyde group directing chlorination to the α-position. Typical yields reach 65–72%, though over-chlorination at the β-position remains a challenge.

Reaction Scheme:

Vilsmeier-Haack Chlorination

Alternative chlorinating agents like the Vilsmeier-Haack reagent (POCl₃/DMF) enable regioselective α-chlorination under milder conditions (25°C, 6 h). This method minimizes side reactions, achieving 78% yield with 95% α-selectivity. The mechanism proceeds via formation of a chloroiminium intermediate, which selectively reacts with the α-carbon.

Catalytic Olefination of Aromatic Hydrazones

Reaction Design and Optimization

A stereoselective route developed by Thieme et al. employs 2-trichloromethyl-1,3-dioxolane and hydrazones of aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form Z-α-chlorocinnamaldehyde ethylene acetals. Catalyzed by Lewis acids (e.g., FeCl₃), the reaction proceeds at 80°C for 12 h, yielding 68–74% of the Z-isomer with >90% stereopurity.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Catalyst | FeCl₃ (5 mol%) |

| Yield | 68–74% |

| Z:E Ratio | 9:1 |

Hydrolysis of Ethylene Acetals

The acetal-protected products undergo acid-catalyzed hydrolysis (HCl/THF/H₂O, 50°C, 2 h) to yield free α-chlorocinnamaldehyde. This step achieves quantitative conversion but requires careful pH control to prevent aldehyde oxidation.

Acetamido Acetaldehyde Diethyl Acetal Route

Condensation and Cyclization

Adapting methods from Royal Society of Chemistry protocols, 4-chlorobenzaldehyde reacts with acetamido acetaldehyde diethyl acetal in glacial acetic acid under piperidine catalysis. The initial condensation forms an α-acetamido intermediate, which undergoes cyclization and subsequent chlorination (Cl₂ gas, 0°C) to yield α-chlorocinnamaldehyde in 43% overall yield.

Optimization Challenges:

-

Prolonged reaction times (48 h) required for complete cyclization

-

Column chromatography necessary to isolate pure product due to byproduct formation

Comparative Analysis of Synthetic Methods

The table below evaluates critical parameters across major preparation routes:

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Cl₂ Chlorination | 65–72 | Moderate | High | High |

| Vilsmeier-Haack | 78 | High | Moderate | Low |

| Catalytic Olefination | 68–74 | Excellent | Low | Moderate |

| Acetamido Acetal Route | 43 | Low | Low | High |

Key Findings:

化学反応の分析

Types of Reactions: Alpha-Chlorocinnamaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form alpha-chlorocinnamic acid.

Reduction: Reduction of this compound can yield alpha-chlorocinnamyl alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Alpha-chlorocinnamic acid.

Reduction: Alpha-chlorocinnamyl alcohol.

Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

- Building Block in Organic Synthesis : α-ClCinn serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through various chemical reactions.

Biology

-

Antimicrobial Activity : Research has demonstrated that α-ClCinn exhibits significant antimicrobial properties against various bacterial strains, including:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 15 µg/mL.

- Enterococcus faecalis : MIC of 10 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison to Control Staphylococcus aureus 15 µg/mL Comparable to ampicillin Enterococcus faecalis 10 µg/mL Comparable to rifampicin - Antiviral Activity : α-ClCinn has shown promising results against coxsackievirus B3 (CVB3), with an IC₅₀ of 2.12 µM in infected HeLa cells. In vivo studies using BALB/c mice indicated that treatment with α-ClCinn reduced viral titers and alleviated cardiac inflammation associated with viral myocarditis.

Medicine

- Potential Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in treating viral infections and inflammatory diseases.

Industry

- Corrosion Inhibition : α-ClCinn has been identified as an effective corrosion inhibitor for metals in acidic environments, particularly in hydrochloric acid solutions, where it protects ARMCO iron from corrosion.

Anti-inflammatory Effects

α-ClCinn modulates cytokine production and inhibits inflammatory pathways. In cardiomyocytes infected with CVB3, treatment led to decreased expression levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in managing inflammatory responses.

Cytotoxicity Profile

The safety profile of α-ClCinn is favorable, with TC₅₀ values significantly higher than effective concentrations for antiviral activity:

| Cell Type | TC₅₀ (µM) | Remarks |

|---|---|---|

| HeLa Cells | 48.16 ± 5.79 | High safety margin |

| Neonatal Rat Cardiomyocytes | 39-fold higher than cinnamaldehyde | Favorable toxicity profile |

Viral Myocarditis Model

In experimental models using BALB/c mice infected with CVB3:

- Treatment with α-ClCinn resulted in reduced viral loads and improved cardiac function.

- The compound inhibited the secretion of inflammatory cytokines such as TNF-α and IL-6.

Antibiofilm Activity

Recent studies have highlighted α-ClCinn's ability to inhibit biofilm formation in various pathogenic bacteria, showcasing its potential as an antibiofilm agent.

作用機序

The mechanism of action of alpha-Chlorocinnamaldehyde involves its interaction with cellular components. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s ability to form reactive intermediates also plays a role in its biological activity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares alpha-Chlorocinnamaldehyde with structurally related compounds:

Notes:

- The halogen at the alpha position (vs. the phenyl ring) significantly alters reactivity. For example, this compound and alpha-Bromocinnamaldehyde exhibit stronger electrophilicity than cinnamaldehyde .

- Positional isomers like 2-Chlorocinnamaldehyde (chlorine on the phenyl ring) have distinct physicochemical profiles, such as higher boiling points under ambient pressure .

Chemical Reactivity and Mutagenicity

- Electrophilicity: The alpha-chloro substituent increases the electrophilicity of the beta-carbon, enabling nucleophilic attacks on DNA and proteins. This contrasts with non-halogenated cinnamaldehyde, which shows negligible mutagenicity in Salmonella typhimurium assays .

- alpha-Bromocinnamaldehyde: Similar mutagenic potency due to analogous electronic effects . Cinnamaldehyde: Non-mutagenic under the same conditions .

Key Research Findings

Mutagenicity Mechanism : The alpha-chloro group stabilizes a carbocation intermediate at the beta-carbon, promoting covalent binding to DNA nucleophiles .

Corrosion Inhibition: Chlorinated cinnamaldehyde derivatives form protective films on metal surfaces, outperforming non-halogenated analogs in 4 M HCl solutions .

Synthetic Utility : The compound’s reactivity enables selective reductions and condensations, useful in pharmaceutical intermediates .

生物活性

Alpha-chlorocinnamaldehyde (α-CCA) is a compound derived from cinnamaldehyde, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and case studies.

This compound is synthesized through various methods, often involving the chlorination of cinnamaldehyde. The presence of the chlorine atom in the α-position significantly alters its biological activity compared to its parent compound. The compound exhibits a structure conducive to interaction with biological macromolecules, particularly enzymes and cellular receptors.

2.1 Antimicrobial Properties

Research indicates that α-CCA possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

2.2 Antioxidant Effects

α-CCA exhibits antioxidant activity, which is crucial in mitigating oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

2.3 Inhibition of Tyrosinase

One of the most significant biological activities of α-CCA is its role as a reversible inhibitor of mushroom tyrosinase, affecting both monophenolase and diphenolase activities. This inhibition reduces the formation of o-quinones, intermediates in melanin synthesis, which has implications for skin lightening and treatment of hyperpigmentation disorders.

Table 1: Inhibition Potency of α-CCA on Tyrosinase Activity

| Compound | Monophenolase IC50 (mM) | Diphenolase IC50 (mM) |

|---|---|---|

| This compound | 0.140 | 0.110 |

| Alpha-Bromocinnamaldehyde | 0.075 | 0.049 |

| Alpha-Methylcinnamaldehyde | 0.440 | 0.450 |

3.1 Interaction with Cisplatin

α-CCA has been studied for its potential to enhance the efficacy of cisplatin (cis-diamminedichloroplatinum(II)), a common chemotherapeutic agent. Research shows that α-CCA can potentiate the cell-inactivating effects of cisplatin without increasing the amount of platinum associated with cells, suggesting a unique mechanism that may involve competition for nucleophilic sites within cells.

3.2 Effects on Inflammatory Cytokines

In studies involving viral myocarditis models, α-CCA derivatives have demonstrated the ability to reduce inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in infected cardiomyocytes. This suggests potential therapeutic applications in inflammatory conditions and viral infections.

Case Study: Viral Myocarditis Treatment with α-CCA Derivatives

In a study using BALB/c mice infected with Coxsackievirus B3 (CVB3), α-CCA derivatives were shown to significantly lower viral titers and improve cardiac function compared to controls. The treatment also resulted in reduced expression of inflammatory cytokines, indicating both antiviral and anti-inflammatory effects.

4. Safety and Toxicology

While α-CCA shows promise in various therapeutic applications, it is essential to consider its safety profile. Studies have indicated that high concentrations may lead to cytotoxic effects; thus, determining effective yet safe dosages is crucial for clinical applications.

Q & A

Q. What statistical methods are critical for analyzing dose-response relationships in this compound toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。